molecular formula C10H15N3O3 B13926706 Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate

Methyl 5-amino-6-((2-methoxyethyl)amino)picolinate

Cat. No.: B13926706
M. Wt: 225.24 g/mol
InChI Key: ATXFAJPRSZETJN-UHFFFAOYSA-N
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Description

Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate is an organic compound with the molecular formula C10H15N3O3. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate typically involves the reaction of 5-amino-2-chloropyridine with 2-methoxyethylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting intermediate is then esterified using methyl chloroformate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions can be carried out using various alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: New derivatives with different alkyl or aryl groups.

Scientific Research Applications

Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-pyridinecarboxylate: Lacks the methoxyethyl group, leading to different chemical properties and reactivity.

    6-Amino-2-methoxypyridine: Contains a methoxy group instead of a methoxyethyl group, affecting its solubility and interaction with other molecules.

Uniqueness

Methyl 5-amino-6-[(2-methoxyethyl)amino]-2-pyridinecarboxylate is unique due to the presence of both amino and methoxyethyl groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 5-amino-6-(2-methoxyethylamino)pyridine-2-carboxylate

InChI

InChI=1S/C10H15N3O3/c1-15-6-5-12-9-7(11)3-4-8(13-9)10(14)16-2/h3-4H,5-6,11H2,1-2H3,(H,12,13)

InChI Key

ATXFAJPRSZETJN-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=C(C=CC(=N1)C(=O)OC)N

Origin of Product

United States

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